![molecular formula C22H27NO4 B1142889 erythro-N-Boc-O-benzyl-L-tyrosine epoxide CAS No. 162536-84-7](/img/structure/B1142889.png)
erythro-N-Boc-O-benzyl-L-tyrosine epoxide
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Description
Synthesis Analysis
The synthesis of erythro-N-Boc-O-benzyl-L-tyrosine epoxide and similar compounds involves a key synthetic step, which is the stereoselective reduction of the corresponding haloketone either to the halohydrin or directly to the epoxide. This process allows for the creation of erythro N-protected α-amino epoxides with specific configurations and functional groups derived from different amino acids (Albeck & Estreicher, 1997). A stereodivergent and enantioselective synthesis approach has been developed, starting from enantiomerically enriched anti N-diphenylmethyl-3-amino-1,2-diols, leading to erythro aminoalkyl epoxides through a sequence of protection, activation, and deprotection/cyclization steps (Castejon et al., 1995).
Scientific Research Applications
Erythro-N-Boc-β-mercapto-l-phenylalanine, a related compound, is used for native chemical ligation at phenylalanine, demonstrating its utility in peptide synthesis (Crich & Banerjee, 2007).
Erythro aminoalkyl epoxides are critical intermediates in the stereodivergent and enantioselective synthesis of N-Boc-aminoalkyl epoxides, highlighting their role in organic synthesis (Castejon et al., 1995).
Erythro aminoalkyl epoxides are used as building blocks in the synthesis of hydroxyethylamine-based HIV protease inhibitors (Beaulieu & Wernic, 1996).
Erythro peptidyl epoxides, such as erythro benzyloxycarbonyl-Phe-Ala-epoxide, are selective inactivators of cysteine proteases, indicating their potential in enzyme inhibition studies (Albeck & Kliper, 2000).
The stereoselective synthesis of erythro α-amino epoxides is important for the preparation of hydroxyethylene peptide isosteres, a significant application in medicinal chemistry (Rotella, 1995).
properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(4-phenylmethoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24)/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKSCOKVTJQVPD-VQTJNVASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-N-Boc-O-benzyl-L-tyrosine epoxide |
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